molecular formula C18H18N2O5S B2995432 {[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid CAS No. 1028067-91-5

{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid

Cat. No.: B2995432
CAS No.: 1028067-91-5
M. Wt: 374.41
InChI Key: XDPBBCWFSQYXFT-UHFFFAOYSA-N
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Description

{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The acetyl group can be added via acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the acetic acid moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: Shares the indole and acetic acid moieties but lacks the sulfonyl group.

    Sulfonylureas: Contain the sulfonyl group but have different core structures.

    Acetylsalicylic acid: Contains the acetyl group but has a different overall structure.

Uniqueness

{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12(21)20-10-9-14-11-15(7-8-16(14)20)26(24,25)19-17(18(22)23)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPBBCWFSQYXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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